molecular formula C24H20N4O3S B11198581 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B11198581
M. Wt: 444.5 g/mol
InChI Key: SLMYOEHNLVTGMH-UHFFFAOYSA-N
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Description

3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For the specific compound , the synthetic route may involve the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid.

    Introduction of the oxadiazole moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 4-ethylphenyl isocyanate to form the oxadiazole ring.

Industrial Production Methods

Industrial production of such complex organic compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thieno[3,2-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .

Mechanism of Action

The mechanism of action of 3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3

InChI Key

SLMYOEHNLVTGMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4

Origin of Product

United States

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